5-methyl-3-oxoisoxazole-2(3H)-carboxamide
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Overview
Description
5-methyl-3-oxoisoxazole-2(3H)-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring with an oxygen and nitrogen atom, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-oxoisoxazole-2(3H)-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2-butanone oxime with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-oxoisoxazole-2(3H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 5-methyl-3-oxo-2-isoxazoline derivatives.
Reduction: Formation of 5-methyl-3-hydroxyisoxazole derivatives.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-methyl-3-oxoisoxazole-2(3H)-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-3-oxoisoxazole-2(3H)-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors and signaling pathways, modulating biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar five-membered ring structure.
3-methylisoxazole: A derivative with a methyl group at the 3-position.
5-methylisoxazole: A derivative with a methyl group at the 5-position.
Uniqueness
5-methyl-3-oxoisoxazole-2(3H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxo and carboxamide groups make it a versatile intermediate for further functionalization and application in various fields.
Properties
Molecular Formula |
C5H6N2O3 |
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Molecular Weight |
142.11 g/mol |
IUPAC Name |
5-methyl-3-oxo-1,2-oxazole-2-carboxamide |
InChI |
InChI=1S/C5H6N2O3/c1-3-2-4(8)7(10-3)5(6)9/h2H,1H3,(H2,6,9) |
InChI Key |
IFQXZDIMLIXKKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(O1)C(=O)N |
Origin of Product |
United States |
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